![molecular formula C17H18BrNO3 B213995 {5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}(PIPERIDINO)METHANONE](/img/structure/B213995.png)
{5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}(PIPERIDINO)METHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}(PIPERIDINO)METHANONE is an organic compound that belongs to the class of furan derivatives This compound features a furan ring substituted at the 2-position with a bromophenoxy methyl group and a piperidinyl methanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}(PIPERIDINO)METHANONE typically involves the following steps:
Formation of the Bromophenoxy Methyl Intermediate: This step involves the reaction of 2-bromophenol with formaldehyde to form the bromophenoxy methyl intermediate.
Formation of the Furan Ring: The bromophenoxy methyl intermediate is then reacted with furfural in the presence of an acid catalyst to form the furan ring.
Introduction of the Piperidinyl Methanone Group: Finally, the furan derivative is reacted with piperidine and a suitable acylating agent to introduce the piperidinyl methanone group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
{5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}(PIPERIDINO)METHANONE undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The bromophenoxy group can be reduced to form phenoxy derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Phenoxy derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
{5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}(PIPERIDINO)METHANONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of {5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}(PIPERIDINO)METHANONE involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with various enzymes and receptors, modulating their activity. The furan ring can participate in electron transfer reactions, while the piperidinyl methanone group can enhance the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{5-[(2-Chlorophenoxy)methyl]furan-2-yl}(piperidin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.
{5-[(2-Fluorophenoxy)methyl]furan-2-yl}(piperidin-1-yl)methanone: Similar structure but with a fluorine atom instead of bromine.
{5-[(2-Methylphenoxy)methyl]furan-2-yl}(piperidin-1-yl)methanone: Similar structure but with a methyl group instead of bromine.
Uniqueness
The uniqueness of {5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}(PIPERIDINO)METHANONE lies in its bromophenoxy group, which can participate in unique chemical reactions and interactions compared to its chlorine, fluorine, and methyl analogs. This makes it a valuable compound for specific applications in scientific research and industry.
Eigenschaften
Molekularformel |
C17H18BrNO3 |
|---|---|
Molekulargewicht |
364.2 g/mol |
IUPAC-Name |
[5-[(2-bromophenoxy)methyl]furan-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C17H18BrNO3/c18-14-6-2-3-7-15(14)21-12-13-8-9-16(22-13)17(20)19-10-4-1-5-11-19/h2-3,6-9H,1,4-5,10-12H2 |
InChI-Schlüssel |
BLEWQSSJPAAEIW-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC=C(O2)COC3=CC=CC=C3Br |
Kanonische SMILES |
C1CCN(CC1)C(=O)C2=CC=C(O2)COC3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



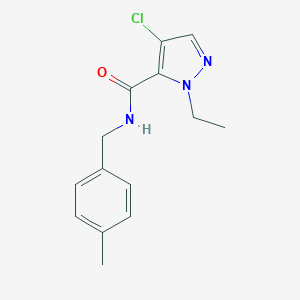
![1,3-dimethyl-N-[2-(methylsulfanyl)phenyl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213918.png)
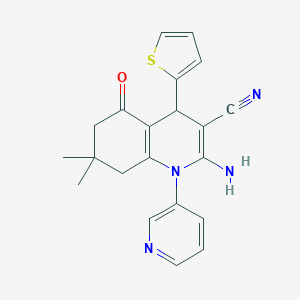
![DIMETHYL 5-{[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}ISOPHTHALATE](/img/structure/B213922.png)
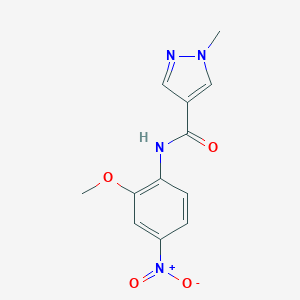
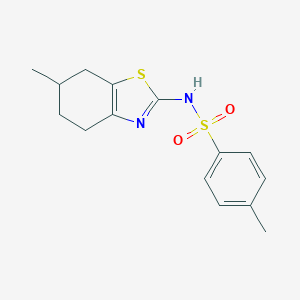
![3-amino-4-(furan-2-yl)-N-(2-methoxyphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B213928.png)
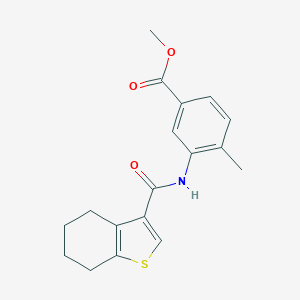
![4-nitro-1-methyl-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide](/img/structure/B213930.png)
![5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid](/img/structure/B213931.png)
![3-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B213932.png)
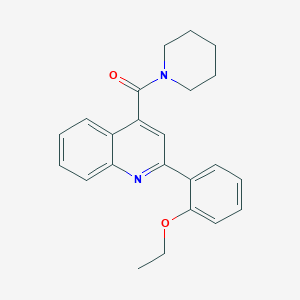
![N-[4-(aminosulfonyl)phenyl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B213935.png)
